2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde
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Overview
Description
2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C12H12O3 It is a benzaldehyde derivative, characterized by the presence of ethoxy and propynyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 2-ethoxybenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and propynyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-Ethoxy-5-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 2-Ethoxy-5-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The ethoxy and propynyl groups may also contribute to the compound’s overall reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Ethynyl-5-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with an ethynyl group instead of an ethoxy group.
4-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the ethoxy group, making it less complex.
2-(Prop-2-yn-1-yloxy)benzaldehyde: Similar but without the ethoxy group.
Uniqueness
2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both ethoxy and propynyl groups, which provide distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
403507-41-5 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-ethoxy-5-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C12H12O3/c1-3-7-15-11-5-6-12(14-4-2)10(8-11)9-13/h1,5-6,8-9H,4,7H2,2H3 |
InChI Key |
WHMCPWWKZKKUPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OCC#C)C=O |
Origin of Product |
United States |
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